Ethyl bromo(4-chlorophenoxy)acetate
Description
Ethyl bromo(4-chlorophenoxy)acetate (C10H10BrClO3) is an organobromine ester with a 4-chlorophenoxy group. It serves as a critical intermediate in synthesizing heterocyclic compounds, particularly triazole derivatives, which exhibit pharmacological activities such as anti-inflammatory and antibacterial properties .
Synthesis: The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate (K2CO3) and potassium iodide (KI). The reaction is monitored by TLC, yielding ethyl 2-(4-chlorophenoxy)acetate as a precursor . Microwave-assisted methods have been reported to enhance yields and reduce reaction times in analogous syntheses .
Properties
CAS No. |
42760-65-6 |
|---|---|
Molecular Formula |
C10H10BrClO3 |
Molecular Weight |
293.54 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C10H10BrClO3/c1-2-14-10(13)9(11)15-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
ZXNUIHCWNWJCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (4-Bromo-2-chlorophenoxy)acetate
- Structure: Positional isomer of ethyl bromo(4-chlorophenoxy)acetate, with bromo and chloro groups at the 4- and 2-positions of the phenoxy ring, respectively.
- Molecular Formula : C10H10BrClO3 (identical molecular formula but distinct substituent arrangement).
- Properties : Molecular weight = 293.54 g/mol; CAS 588679-10-1 .
Ethyl 2-(4-Chlorophenoxy)acetate
- Structure: Lacks the bromo group, featuring only a 4-chlorophenoxy moiety.
- Molecular Formula : C10H11ClO3; Molecular weight = 214.64 g/mol; CAS 14426-42-7 .
- Synthesis: Prepared from 4-chlorophenol and ethyl chloroacetate via K2CO3-catalyzed reflux in acetone (83% yield) .
- Applications: Intermediate for hydrazide derivatives (e.g., 2-(4-chlorophenoxy)acetohydrazide), which are precursors to bioactive triazoles .
Ethyl Bromo Acetate
- Structure: Simpler ester lacking the phenoxy group (CH2BrCOOC2H5).
- Molecular Formula : C4H7BrO2; Molecular weight = 167.01 g/mol; CAS 105-36-2 .
- Properties : Flammable liquid (flash point = 47°C), acute oral and inhalation toxicity .
- Applications: Used in organic synthesis (e.g., dabigatran etexilate intermediates) but poses greater safety risks compared to phenoxy-substituted analogs .
Research Findings and Key Differences
Pharmacological Relevance
- This compound derivatives, such as 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, show enhanced antibacterial and anti-inflammatory activities compared to non-brominated counterparts .
- Ethyl Bromo Acetate’s simpler structure limits its direct pharmacological use but enhances versatility in forming carbon-bromine bonds for drug intermediates .
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